molecular formula C9H8ClF3N2 B2471011 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride CAS No. 127952-87-8

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride

Cat. No.: B2471011
CAS No.: 127952-87-8
M. Wt: 236.62
InChI Key: JRLNCKJANLAWOX-UHFFFAOYSA-N
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Description

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride is a nitrile derivative featuring an amino group and a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile moiety offers reactivity for further synthetic modifications. This compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of spirocyclic carboxamides and kinase inhibitors .

Properties

IUPAC Name

2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4,8H,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLNCKJANLAWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of an acidic or basic medium to facilitate the reaction and optimize the yield.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride can be scaled up by employing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce halogens, hydroxyl groups, or other substituents onto the aromatic ring.

Scientific Research Applications

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of various enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares the target compound with structurally related derivatives, focusing on substituents, functional groups, and physicochemical properties:

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties Source
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride C₉H₈ClF₃N₂ 2-(trifluoromethyl)phenyl Nitrile, amino High lipophilicity; intermediate in kinase inhibitor synthesis
2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride C₉H₈ClF₃N₂O 4-(trifluoromethoxy)phenyl Nitrile, amino Increased polarity due to ether oxygen; potential solubility advantages
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride C₉H₁₀ClF₂NO₂ 2,4-difluorophenyl Ester, amino Enhanced stereospecific interactions; higher hydrolytic instability
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride C₈H₈ClF₂NO₂ 2,6-difluorophenyl Carboxylic acid, amino Improved aqueous solubility; potential for salt formation
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride C₉H₉ClF₃NO 4-(trifluoromethyl)phenyl Ketone, amino Reactive ketone group; possible metabolic oxidation

Physicochemical and Analytical Data Comparison

  • LCMS/HPLC Profiles :

    • The target compound’s analogues in and show LCMS peaks at m/z 899.2 and 784.1, reflecting molecular weight differences due to substituents .
    • HPLC retention times vary significantly: 1.67 minutes () for the target compound vs. 0.88 minutes for a difluorophenyl ester (), indicating higher polarity in the latter .
  • Solubility and Stability :

    • Nitriles (target compound, ) are less polar than carboxylic acids (), favoring organic solubility.
    • Ketone derivatives () may undergo faster metabolic degradation compared to nitriles .

Biological Activity

2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride is a compound of significant interest due to its unique trifluoromethyl group, which enhances its biological properties. This article explores the biological activity of this compound, with a focus on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride is C9H7F3N2C_9H_7F_3N_2, and it has a molecular weight of 200.16 g/mol. The presence of the trifluoromethyl group (-CF₃) is known to significantly influence the compound's lipophilicity and biological activity.

The biological activity of compounds containing trifluoromethyl groups often involves their interaction with various biological targets. For instance, similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmission and metabolic pathways . The trifluoromethyl group enhances binding affinity and selectivity towards these targets, thereby increasing the potency of the compounds.

Antimicrobial Activity

Research indicates that 2-amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride exhibits notable antimicrobial properties. A study demonstrated that derivatives containing the trifluoromethyl group showed enhanced activity against Chlamydia trachomatis, with specific analogues impairing bacterial growth without affecting host cell viability .

Table 1: Antimicrobial Efficacy Against Selected Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrileChlamydia trachomatis50 μg/mL
Trifluoromethyl analogueNeisseria meningitidis64 μg/mL
Trifluoromethyl analogueHaemophilus influenzae32 μg/mL

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in relation to N-methyl-D-aspartate (NMDA) receptor modulation. NMDA receptor dysfunction is linked to various neuropsychiatric disorders, including Alzheimer's disease. Compounds with similar structures have shown high binding affinities for NMDA receptors, suggesting potential applications in neuroprotection and treatment of related disorders .

Case Studies

  • Antichlamydial Activity : A study assessed various derivatives of this compound for their ability to inhibit C. trachomatis. The results indicated that the presence of the trifluoromethyl group was critical for enhancing activity against this pathogen, with some derivatives performing comparably to established antibiotics like penicillin .
  • Neuropsychiatric Disorders : Another investigation focused on the binding affinities of trifluoromethyl-substituted compounds at NMDA receptors. The study found that certain derivatives exhibited significantly higher affinities compared to non-fluorinated analogues, indicating their potential utility in treating neuropsychiatric conditions .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the Strecker synthesis, where a trifluoromethyl-substituted benzaldehyde reacts with ammonium cyanide and hydrochloric acid. Key variables include:

  • Temperature : Reactions often proceed at 0–5°C to minimize side-product formation (e.g., hydrolysis of nitrile groups) .
  • Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
  • Catalyst : Acidic conditions (HCl) are critical for protonating intermediates and driving the reaction forward .

Q. Example Protocol :

Dissolve 2-(trifluoromethyl)benzaldehyde (1 eq) in anhydrous acetonitrile.

Add ammonium chloride (1.2 eq) and trimethylsilyl cyanide (1.1 eq) under nitrogen.

Stir at 0°C for 12 hours, then acidify with concentrated HCl.

Isolate the hydrochloride salt via recrystallization (ethanol/water) .

Q. Table 1: Synthesis Optimization Parameters

FactorOptimal RangeImpact on Yield
Temperature0–5°CPrevents nitrile hydrolysis
SolventDMF or acetonitrileEnhances solubility of intermediates
Reaction Time12–18 hoursEnsures complete conversion
Acid CatalystHCl (1.5–2.0 eq)Drives salt formation

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C) and nitrile functionality .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 245.06) .
  • HPLC : Purity assessment (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. Resolving Data Contradictions :

  • Reproducibility Testing : Repeat experiments under identical conditions to rule out instrumentation errors.
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-Amino-2-phenylacetonitrile hydrochloride ).
  • Quantum Chemical Calculations : Use DFT to predict NMR shifts and reconcile experimental vs. theoretical discrepancies .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics (MD) simulations optimize reaction pathways for this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) identify transition states and intermediates. For example, DFT (B3LYP/6-31G*) can model the energy profile of nitrile formation from aldehyde precursors .
  • Solvent Effects : MD simulations in explicit solvents (e.g., water or DMSO) predict solvation effects on reaction kinetics .
  • Byproduct Analysis : Computational screening identifies conditions that minimize undesired products (e.g., hydrolysis to amides) .

Q. Table 2: Key Computational Findings

MethodApplicationOutcome
DFTTransition state energy calculationIdentified rate-limiting step (ΔG‡ = 25 kcal/mol)
MD SimulationsSolvent-solute interactionsDMSO stabilizes intermediates by 3 kcal/mol
QSAR ModelingStructure-activity relationshipsTrifluoromethyl group enhances bioactivity by 40%

Q. What strategies address low solubility in aqueous buffers during biological assays?

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Salt Formation : Convert to mesylate or tosylate salts for improved hydrophilicity .
  • pH Adjustment : Solubilize the free base form in mildly acidic buffers (pH 4–5) .

Q. Example Protocol for Solubility Testing :

Prepare serial dilutions in PBS (pH 7.4) with 2% DMSO.

Measure solubility via UV-Vis at λ = 260 nm.

Compare with hydrochloride salt solubility in 0.1 M HCl (pH 1.2) .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) alter biological activity?

  • Electron-Withdrawing Groups : The ortho-trifluoromethyl group increases electrophilicity, enhancing binding to serine proteases .
  • Steric Effects : Substituting meta-fluoro groups reduces steric hindrance, improving interaction with hydrophobic enzyme pockets .

Q. Table 3: Impact of Substituents on Bioactivity

Compound VariantSubstituent PositionIC₅₀ (μM)
2-[3,5-Bis(CF₃)phenyl] derivativepara0.12
2-[2-Fluoro-5-methoxyphenyl]meta2.45
Parent compound (no substitution)>10

Q. What experimental design (DoE) approaches are effective for optimizing reaction scalability?

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters .
  • Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., interaction between pH and temperature) .
  • High-Throughput Screening : Use automated platforms to test 96 reaction conditions in parallel .

Q. Example DoE Workflow :

Define factors (e.g., temperature: 0–20°C; catalyst: 1–3 eq).

Perform a 2⁴ factorial design (16 experiments).

Analyze via ANOVA to identify significant variables (p < 0.05).

Validate optimal conditions in triplicate .

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